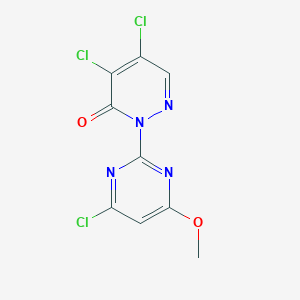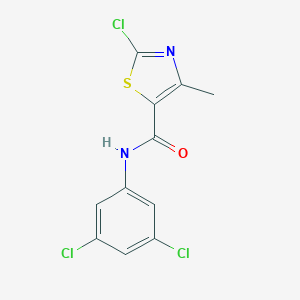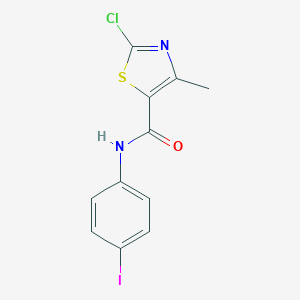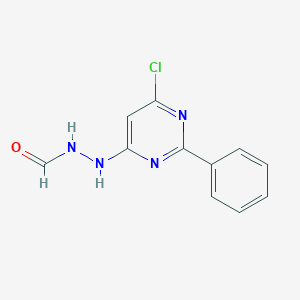![molecular formula C18H16N2O2S B287797 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, also known as MTI-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spiroindolones, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity. 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA, which may contribute to its anti-infective activity.
Biochemical and Physiological Effects:
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In infectious disease research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to inhibit the growth and replication of various pathogens, including Plasmodium falciparum, Mycobacterium tuberculosis, and Staphylococcus aureus. In neurological disorder research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has several advantages for lab experiments, including its high potency and selectivity, which allow for the study of its effects on specific enzymes and proteins. However, there are also limitations to using 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione in lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for the study of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, including its potential use in combination therapy with other drugs, its use in drug delivery systems, and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione and to optimize its synthesis and formulation for clinical use.
Synthesis Methods
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with thiourea to form a thioamide intermediate, which is then reacted with 3-methylindole-2,3-dione to form the final product. The synthesis of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been optimized to produce high yields and purity.
Scientific Research Applications
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and neurological disorders. In cancer research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In infectious disease research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has shown promising results in the treatment of malaria, tuberculosis, and other infectious diseases. In neurological disorder research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
|---|---|
Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5//'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3//'-1H-indole]-2//',4-dione |
InChI |
InChI=1S/C18H16N2O2S/c1-11-3-6-13(7-4-11)20-16(21)10-23-18(20)14-9-12(2)5-8-15(14)19-17(18)22/h3-9H,10H2,1-2H3,(H,19,22) |
InChI Key |
QVGMCDLRKDXWBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)C)NC3=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)C)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide](/img/structure/B287715.png)




![4,5-dichloro-2-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287724.png)
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]benzohydrazide](/img/structure/B287725.png)
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287726.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287727.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287728.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287732.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287734.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287736.png)
![Ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B287737.png)